molecular formula C20H14N2O5S B1210036 3-Hydroxy-4-((2-hydroxynaphthyl)azo)naphthalene-1-sulphonic acid CAS No. 2538-79-6

3-Hydroxy-4-((2-hydroxynaphthyl)azo)naphthalene-1-sulphonic acid

Cat. No. B1210036
CAS RN: 2538-79-6
M. Wt: 394.4 g/mol
InChI Key: ZMLWOOMWRCRLCH-UHFFFAOYSA-N
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Description

3-Hydroxy-4-((2-hydroxynaphthyl)azo)naphthalene-1-sulphonic acid, also known as 3-Hydroxy-4-((2-hydroxynaphthyl)azo)naphthalene-1-sulphonic acid, is a useful research compound. Its molecular formula is C20H14N2O5S and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-4-((2-hydroxynaphthyl)azo)naphthalene-1-sulphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-4-((2-hydroxynaphthyl)azo)naphthalene-1-sulphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

2538-79-6

Product Name

3-Hydroxy-4-((2-hydroxynaphthyl)azo)naphthalene-1-sulphonic acid

Molecular Formula

C20H14N2O5S

Molecular Weight

394.4 g/mol

IUPAC Name

3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C20H14N2O5S/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27/h1-11,23-24H,(H,25,26,27)

InChI Key

ZMLWOOMWRCRLCH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O

Other CAS RN

2538-79-6

synonyms

3-hydroxy-4-((2-hydroxy-1-naphthalenyl)azo)-1-naphthalenesulfonic acid
calcon
calcon, zinc salt
eriochrome blue black R
pontachrome blue black reagent

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 1-diazo-2-naphthol-4-sulfonic acid (1.49 g, 5.95 mmol) and 2-naphthol (0.858 g, 5.95 mmol) in water (20 mL), sodium bicarbonate (1.50 g, 17.85 mmol) was added slowly. The resulting solution was heated at 60° C. with stirring overnight. The solution was cooled to room temperature, and was adjusted to pH=1 with 3 N hydrochloride solution. The purple precipitate was isolated by filtration and washed with water to provide the title compound (1.35 g, 58%) MS(ES) m/z 393 [M−H].
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
0.858 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
58%

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